1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
61717-03-1 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-butyl-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-4-11-6-7(5-9)8(10-11)12(13)14/h6H,2-4H2,1H3 |
InChI Key |
MUCYHKZCPGVXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of 1 Butyl 3 Nitro 1h Pyrazole 4 Carbonitrile
Reactivity of the Nitro Group within the Pyrazole (B372694) System
The 3-nitro group is a powerful electron-withdrawing substituent that profoundly influences the electronic character of the pyrazole ring. It deactivates the ring toward electrophilic attack but strongly activates it for nucleophilic substitution reactions. wikipedia.orglibretexts.org Its position is also a focal point for potential intramolecular rearrangements, a characteristic feature of nitrated azole systems. guidechem.com
While 1-butyl-3-nitro-1H-pyrazole-4-carbonitrile is a C-nitropyrazole, understanding the dynamics of nitro group migration is essential to appreciate its thermal stability and potential for isomerization. The most relevant transformation in this context is the N-nitropyrazole rearrangement, which typically involves the migration of a nitro group from a nitrogen atom to a carbon atom of the pyrazole ring. guidechem.comacs.orgosi.lv
This rearrangement is well-documented to proceed through a acs.orgmdpi.com-sigmatropic shift of the NO2 group. acs.orgosi.lv Density Functional Theory (DFT) computational studies on the rearrangement of 3-substituted 1-nitro-1H-pyrazoles to their corresponding 5-nitro-1H-pyrazoles suggest a two-step mechanism. osi.lv The first step is a acs.orgmdpi.com-sigmatropic NO2 shift, followed by a second acs.orgmdpi.com-sigmatropic proton shift to restore aromaticity. osi.lv This pericyclic reaction mechanism highlights the mobility of the nitro group under certain conditions, typically thermal or acidic. guidechem.comnih.gov Although the starting compound is already C-nitrated, these studies indicate that further migration of the nitro group (e.g., from the 3-position to the 5-position) could be mechanistically plausible under forcing conditions, representing a potential competing reaction pathway during other transformations.
Table 1: Mechanistic Details of Nitro Group Rearrangements in Pyrazole Systems
| Rearrangement Type | Proposed Mechanism | Key Intermediates/Steps | Supporting Evidence |
|---|---|---|---|
| N-Nitropyrazole to C-Nitropyrazole | acs.orgmdpi.com-Sigmatropic Shift | Two-step process: acs.orgmdpi.com-NO2 shift followed by a acs.orgmdpi.com-proton shift. osi.lv | DFT computational studies. osi.lv |
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic systems bearing strong electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For effective stabilization of this intermediate, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the powerful electron-withdrawing effects of both the 3-nitro and 4-carbonitrile groups render the pyrazole ring highly electrophilic and susceptible to nucleophilic attack. The nitro group itself can act as a leaving group, particularly in polynitrated systems. Research on N-substituted 3,4-dinitropyrazoles has shown that the nitro group at the 3-position undergoes regioselective substitution when treated with a variety of S-, O-, and N-nucleophiles, affording the corresponding substituted 4-nitropyrazoles in good yields. researchgate.net This indicates a high probability that the 3-nitro group in this compound could be displaced by strong nucleophiles, providing a direct route to functionalization at the C3 position.
Table 2: Examples of Nucleophilic Aromatic Substitution on Nitropyrazole Rings
| Pyrazole Substrate | Nucleophile | Position of Substitution | Product Type |
|---|---|---|---|
| N-Substituted 3,4-Dinitropyrazoles | S-, O-, N-Nucleophiles | C3-Position researchgate.net | 3-Substituted-4-nitropyrazoles researchgate.net |
| 1-Amino-3,4-dinitropyrazole | S-Nucleophiles | C3-Position researchgate.net | 3-Thio-substituted-1-amino-4-nitropyrazoles researchgate.net |
Reactivity of the Nitrile (Carbonitrile) Functional Group
The carbonitrile group at the C4 position is a versatile functional handle that can be transformed into a variety of other functionalities through well-established chemical reactions.
One of the most significant reactions of nitriles is their conversion to tetrazoles via a [3+2] cycloaddition with an azide (B81097) source. nih.gov This 1,3-dipolar cycloaddition is a powerful method for synthesizing 5-substituted-1H-tetrazoles, which are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. acs.orgyoutube.com
The reaction mechanism involves the addition of an azide anion (N3-) to the electrophilic carbon of the nitrile. nih.gov This process can be facilitated by Lewis or Brønsted acids, which activate the nitrile group toward nucleophilic attack. youtube.com The resulting intermediate subsequently cyclizes to form the aromatic tetrazole ring. youtube.comnih.gov This transformation has been successfully applied to pyrazole-4-carbonitrile precursors to generate novel pyrazolyl-tetrazole compounds. researchgate.net Therefore, this compound is an ideal substrate for this reaction, which would yield 5-(1-butyl-3-nitro-1H-pyrazol-4-yl)-1H-tetrazole upon treatment with an azide salt, such as sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid. youtube.com
Table 3: General Conditions for Tetrazole Synthesis from Nitriles
| Reagents | Catalyst/Additive | Solvent | Temperature |
|---|---|---|---|
| Nitrile, Sodium Azide | Ammonium Chloride youtube.com | DMF | Heating youtube.com |
| Nitrile, Azide Salt | Lewis Acids (e.g., ZnCl2, AlCl3) | Various | Elevated nih.gov |
The carbonitrile group can be readily hydrolyzed under either acidic or basic conditions. Mild acidic or basic hydrolysis typically yields the corresponding primary amide, 1-butyl-3-nitro-1H-pyrazole-4-carboxamide. Under more vigorous conditions, the hydrolysis proceeds further to afford the carboxylic acid, 1-butyl-3-nitro-1H-pyrazole-4-carboxylic acid.
Beyond hydrolysis, the nitrile group can undergo a range of other transformations. For instance, it can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). It can also react with organometallic reagents, such as Grignard reagents, to produce ketones after subsequent hydrolysis of the intermediate imine. These potential derivatizations make the nitrile group a key site for further molecular elaboration.
Influence of the Butyl Substituent on Reaction Pathways
The N-butyl group at the 1-position is more than a simple spectator; it actively influences the compound's reactivity through steric, electronic, and structural effects.
Prevention of Tautomerism : In N-unsubstituted pyrazoles, annular prototropic tautomerism leads to an equilibrium between different isomeric forms, which can complicate reaction outcomes. nih.govmdpi.com The presence of the butyl group at the N1 position "locks" the molecule's constitution, preventing this tautomerism. This ensures that reactions occur on a single, well-defined isomer, leading to greater product selectivity.
Steric Hindrance : The butyl group introduces steric bulk around the N1 and adjacent C5 positions. This can influence the regioselectivity of certain reactions by sterically hindering the approach of reagents to this region of the molecule.
Solubility : The nonpolar butyl chain significantly increases the lipophilicity of the compound. This enhances its solubility in a wider range of organic solvents, which is a practical advantage for performing reactions under homogeneous conditions.
Electrophilic and Nucleophilic Functionalization of the Pyrazole Ring System
The electron-deficient nature of the this compound ring system makes it less susceptible to classical electrophilic aromatic substitution. Conversely, the acidity of the C-H proton at the C5 position is enhanced, making the ring amenable to deprotonation and subsequent functionalization with electrophiles. Nucleophilic attack on the ring is also a potential pathway, particularly at the carbon atoms bearing the electron-withdrawing groups, although this often requires harsh conditions or activation.
Metalation is a key strategy for the functionalization of pyrazole rings, particularly for introducing substituents at specific positions. For electron-deficient pyrazoles, direct deprotonation or halogen-metal exchange are common approaches.
Br/Mg-Exchange: While there is no direct literature on the Br/Mg-exchange of a bromo-derivative of this compound, this method is a well-established procedure for generating Grignard reagents from bromo-substituted heterocycles. uni-muenchen.deorganic-chemistry.org For instance, a bromo-substituted precursor at the C5 position could undergo a Br/Mg exchange reaction using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). organic-chemistry.orgnih.gov The presence of LiCl is known to accelerate the Br/Mg exchange, allowing the reaction to proceed under milder conditions, which would be beneficial for a substrate with sensitive nitro and cyano groups. organic-chemistry.org
Magnesiations and Zincations: Direct deprotonation using strong bases is a viable strategy for the functionalization of the C5 position of the pyrazole ring, given the activating effect of the adjacent nitro and cyano groups. The use of sterically hindered magnesium or zinc bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), can facilitate regioselective metalation. For example, regioselective magnesiation of N-aryl pyrazoles has been achieved using sBu2Mg. researchgate.net While the butyl group at N1 is not aromatic, the principle of directed metalation could be applicable. The resulting magnesiated or zincated intermediates can then be trapped with various electrophiles to introduce a range of functional groups at the C5 position.
Table 1: Potential Metalation Strategies for Functionalization of a this compound Precursor
| Strategy | Reagent Example | Potential Site of Metalation | Subsequent Reaction |
|---|---|---|---|
| Br/Mg-Exchange | iPrMgCl·LiCl | C5 (from a 5-bromo precursor) | Trapping with electrophiles (e.g., aldehydes, ketones, CO2) |
| Magnesiation | sBu2Mg | C5 | Trapping with electrophiles |
This table is illustrative and based on general principles of pyrazole chemistry, as direct experimental data for this compound is not available in the provided search results.
Cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds. For this compound, these reactions would likely proceed from a halogenated precursor, for instance, a 5-bromo or 5-iodo derivative.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is widely used for the formation of C-C bonds. A halogenated derivative of this compound could be coupled with various boronic acids or esters in the presence of a palladium catalyst. For example, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with arylboronic acids has been successfully demonstrated using an XPhos Pd G2 precatalyst. rsc.org This suggests that a similar approach could be effective for the target molecule.
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties. The coupling of iodinated 1-aryl-3-CF3-pyrazoles with terminal alkynes has been reported, indicating the feasibility of this reaction on electron-deficient pyrazole systems. nih.gov A 5-iodo-1-butyl-3-nitro-1H-pyrazole-4-carbonitrile could potentially undergo Sonogashira coupling to yield the corresponding 5-alkynyl derivative.
Chan-Lam Coupling: While not a direct derivatization of the pyrazole ring carbons, the Chan-Lam coupling offers a route to N-aryl pyrazoles. A related reaction has been shown for the copper-catalyzed cross-coupling of 3-nitro-1H-pyrazole with arylboronic acids, which selectively yields N-aryl-3-nitropyrazoles. nih.govresearchgate.net This highlights the reactivity of the N-H bond in nitropyrazoles, although the target molecule is already N-alkylated.
Table 2: Potential Cross-Coupling Reactions for Derivatization of a Halogenated this compound Precursor
| Coupling Reaction | Reactants | Catalyst System Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-1-butyl-3-nitro-1H-pyrazole-4-carbonitrile + Arylboronic acid | Pd(PPh3)4 / Base | 5-Aryl-1-butyl-3-nitro-1H-pyrazole-4-carbonitrile |
This table is illustrative and based on reactions of similar pyrazole derivatives. Direct experimental data for this compound is not available in the provided search results.
Ring Fragmentation and Rearrangement Processes within Pyrazole Scaffolds
The stability of the pyrazole ring in this compound is influenced by the strongly electron-withdrawing nitro and cyano groups. Under certain conditions, such as high temperatures or electron impact mass spectrometry, ring fragmentation can occur.
Studies on the fragmentation of 3(5)-methyl-5(3)-nitropyrazole under mass spectrometry have shown that the pyrazole ring can undergo cleavage. researchgate.netresearchgate.net A proposed fragmentation pathway involves the loss of two nitrogen atoms, potentially leading to the formation of a cyclopropenyl ring fragment. researchgate.net While this is observed under high-energy conditions, it provides insight into the inherent stability of the nitropyrazole core.
Rearrangement reactions are also known for pyrazole systems. For instance, N-nitropyrazoles can undergo acid-catalyzed rearrangement to form C-nitropyrazoles. nih.govsmolecule.com Although this compound is already a C-nitropyrazole, this type of rearrangement is an important consideration in the synthesis of such compounds, as the initial nitration of a pyrazole can occur at the nitrogen atom. The conditions for such rearrangements typically involve strong acids like sulfuric acid. nih.gov
Spectroscopic and Structural Characterization of 1 Butyl 3 Nitro 1h Pyrazole 4 Carbonitrile
Infrared (IR) and Mass Spectrometry (MS) Characterization
IR spectroscopy and mass spectrometry provide complementary information for structural elucidation.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile would be dominated by characteristic absorption bands for the nitro (NO₂) and nitrile (C≡N) functional groups. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of approximately 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The nitrile group typically shows a sharp absorption band in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the butyl group and the pyrazole (B372694) ring would be observed around 2850-3000 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |
| Nitrile (C≡N) | Stretch | 2220-2260 |
| C-H (Aliphatic) | Stretch | 2850-2960 |
| C-H (Aromatic) | Stretch | ~3100 |
Note: This table is predictive and based on characteristic group frequencies.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of this compound. Fragmentation would likely involve the loss of the butyl group, the nitro group, and other small fragments, providing further structural information.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov Although a crystal structure for this compound has not been reported, analysis of related pyrazole derivatives provides insight into the expected solid-state structure.
Table 3: General Crystallographic Parameters for Substituted Pyrazoles
| Parameter | Typical Values/Features |
| Crystal System | Monoclinic, Orthorhombic, etc. |
| Space Group | Varies depending on molecular symmetry and packing |
| Bond Lengths | Consistent with standard values for C-N, C-C, N-N, N-O, C≡N bonds |
| Bond Angles | Reflective of sp² and sp³ hybridization |
| Intermolecular Interactions | Hydrogen bonding (if applicable), dipole-dipole interactions, van der Waals forces |
Note: This table provides a general overview based on known structures of related compounds.
Tautomerism and Isomerism in Substituted Pyrazole Systems
Tautomerism is a significant consideration in pyrazole chemistry, particularly for N-unsubstituted pyrazoles where a proton can migrate between the two nitrogen atoms of the ring. nih.govnih.gov However, in the case of this compound, the presence of the butyl group at the N-1 position precludes prototropic tautomerism. The nitrogen is "fixed" by the alkyl substituent, meaning only one constitutional isomer is possible.
Isomerism, on the other hand, is relevant. For instance, 1-Butyl-5-nitro-1H-pyrazole-4-carbonitrile would be a constitutional isomer. The synthesis of N-substituted pyrazoles can sometimes lead to a mixture of isomers (e.g., substitution at N-1 versus N-2 in the parent pyrazole), which would necessitate separation and individual characterization. The specific naming of "this compound" defines a single, unambiguous isomer.
Conformational Analysis and Steric Effects of Substituents
The conformational landscape of this compound is primarily dictated by the rotational degrees of freedom of the N-butyl group and the steric and electronic interactions imposed by the nitro and cyano substituents on the pyrazole ring. Due to the absence of direct experimental or computational studies on this specific molecule, the following analysis is based on established principles of conformational analysis and data from structurally related compounds.
The pyrazole ring, being an aromatic heterocycle, is inherently planar. However, the substituents attached to it can influence this planarity and adopt various spatial arrangements. The key conformational considerations for this molecule are the rotation around the N1-C(butyl) bond and the orientation of the nitro and cyano groups relative to the pyrazole ring.
N-Butyl Group Conformation:
The N-butyl group introduces conformational flexibility to the molecule. The rotation around the single bonds of the butyl chain results in various conformers. The most significant of these is the rotation around the N1-C1' bond (the bond connecting the pyrazole nitrogen to the first carbon of the butyl chain). The conformational preferences of n-alkanes are well-understood, with staggered conformations (anti and gauche) being energetically favored over eclipsed conformations.
In the context of the N-butyl group attached to the pyrazole ring, the anti-periplanar conformation, where the C1'-C2' bond of the butyl group is oriented away from the pyrazole ring, is expected to be the most stable due to minimized steric hindrance. Gauche conformations, where the C1'-C2' bond is rotated approximately 60° relative to the plane of the pyrazole ring, would be slightly higher in energy. The energy barrier for rotation around the N1-C1' bond is influenced by the steric bulk of the substituents on the pyrazole ring, particularly the neighboring cyano group at the 4-position.
Computational studies on similar N-alkylpyrazoles would be necessary to precisely quantify the rotational energy barriers and the relative populations of the different conformers. However, it can be inferred that the butyl group will preferentially adopt an extended conformation to minimize steric clashes with the pyrazole ring and its substituents.
Steric Effects of Nitro and Cyano Groups:
The nitro (NO₂) and cyano (CN) groups at the 3- and 4-positions, respectively, have significant steric and electronic effects on the molecule's conformation.
Nitro Group (at C3): The nitro group is a relatively bulky substituent. Due to resonance stabilization, the N-O bonds of the nitro group prefer to be coplanar with the pyrazole ring to maximize π-electron delocalization. However, steric repulsion with the adjacent N-butyl group at the N1 position and the cyano group at the C4 position can lead to a slight twisting of the nitro group out of the plane of the pyrazole ring. Computational studies on a similar molecule, 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, have shown that substituents can deviate from the plane of the heterocycle due to steric hindrance. mdpi.com In the case of this compound, the interaction between the nitro group and the N-butyl chain would be a key determinant of the rotational barrier around the N1-C(butyl) bond.
Interactive Data Table: Predicted Conformational Data
The following table summarizes the predicted conformational parameters for the key dihedral angles in this compound based on analogous compounds and theoretical principles. These values are estimates and would require confirmation through dedicated computational or experimental studies.
| Dihedral Angle | Predicted Stable Conformation (degrees) | Predicted Energy Barrier (kcal/mol) | Notes |
| C5-N1-C1'-C2' | ~180 (anti-periplanar) | 3-5 | The extended anti-conformation of the butyl chain is expected to be the most stable to minimize steric interactions with the pyrazole ring. |
| C2-N1-C1'-C2' | ~60, ~300 (gauche) | 1-2 (relative to anti) | Gauche conformations are expected to be slightly higher in energy due to steric interactions between the butyl chain and the pyrazole ring. |
| N1-C5-C4-C(N) | ~0 or ~180 | Low | The linear cyano group is expected to be nearly coplanar with the pyrazole ring. |
| C4-C3-N(O₂) | Small deviation from 0 or 180 | Moderate | Steric hindrance with adjacent substituents may cause a slight out-of-plane twist of the nitro group. |
Summary of Findings:
Computational and Theoretical Investigations of 1 Butyl 3 Nitro 1h Pyrazole 4 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its molecular geometry and electronic properties. Key parameters that would be calculated include optimized bond lengths, bond angles, and dihedral angles, which provide a three-dimensional picture of the molecule's most stable conformation.
Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Other properties like the molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis could also be performed to understand charge distribution and intramolecular interactions. For nitropyrazole compounds, thermal stability is a key concern, and DFT can be used to calculate heats of formation and bond dissociation energies to assess this property.
Molecular Mechanism Studies of Pyrazole (B372694) Transformations
Transition State Analysis and Energy Landscapes of Reaction Pathways
To understand how this compound might participate in or be formed through chemical reactions, computational chemists would perform transition state (TS) analysis. This involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For instance, in cycloaddition reactions, which are common for heterocyclic compounds, DFT calculations can map out the entire energy landscape. This would involve optimizing the geometries of reactants, products, and any intermediates, as well as the transition states connecting them. The resulting energy profile would reveal whether a reaction is kinetically and thermodynamically favorable and if it proceeds through a concerted or stepwise mechanism.
Molecular Electron Density Theory (MEDT) Applications in Mechanistic Elucidation
Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital (FMO) theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. This theory is particularly useful for analyzing pericyclic reactions like cycloadditions.
In the context of a pyrazole derivative, an MEDT study would involve analyzing the changes in electron density along a reaction coordinate. Conceptual DFT indices, such as electrophilicity and nucleophilicity, would be calculated to classify the compound's reactivity. The topological analysis of the Electron Localization Function (ELF) would be used to understand bond formation processes, revealing whether a reaction is, for example, a polar, non-polar, or radical-mediated process.
Predictive Modeling of Reactivity and Regioselectivity in Synthetic Routes
Computational modeling can predict the reactivity and regioselectivity of synthetic reactions involving this compound. For example, in electrophilic aromatic substitution or cycloaddition reactions, there are often multiple possible sites for a reaction to occur.
By calculating local reactivity descriptors derived from DFT, such as Fukui functions or local electrophilicity/nucleophilicity indices, chemists can predict the most likely site of attack. For instance, these calculations could determine whether an incoming electrophile would preferentially add to a specific carbon or nitrogen atom on the pyrazole ring. By comparing the activation energies for different reaction pathways leading to various regioisomers, a predictive model for the reaction's outcome can be developed, guiding synthetic efforts.
Advanced Applications and Utilization in Synthetic Chemistry
Role as Key Intermediates in Complex Heterocycle Synthesis
The 1-butyl-3-nitro-1H-pyrazole-4-carbonitrile scaffold is a quintessential precursor for the synthesis of a wide array of complex heterocyclic compounds. The true synthetic potential is often unlocked after the reduction of the nitro group at the C3-position to an amino group, yielding the corresponding 3-amino-1-butyl-1H-pyrazole-4-carbonitrile. This resulting ortho-amino nitrile is a classic and powerful synthon for constructing various fused pyrimidine (B1678525) and pyridine (B92270) rings.
The vicinal amino and nitrile functionalities can participate in cyclocondensation reactions with a variety of reagents to afford bicyclic and polycyclic systems. For instance, reaction with thiourea (B124793) can lead to the formation of diaminopyrazolo[3,4-d]pyrimidines. nih.gov Similarly, condensation with 1,3-dicarbonyl compounds or their equivalents is a well-established route to pyrazolo[3,4-b]pyridine derivatives. mdpi.com The amino group acts as a nucleophile, while the nitrile group can be induced to participate in cyclization, often after initial reaction with another nucleophile or under specific reaction conditions. This reactivity allows for the construction of diverse molecular frameworks, which are of significant interest in medicinal chemistry and materials science. nih.gov
The synthesis of substituted pyrazolo[1,5-a]pyrimidines can also be achieved from 3-aminopyrazole-4-carbonitrile derivatives through regioselective condensation reactions with non-symmetrical dielectrophiles. mdpi.com The inherent reactivity of the pyrazole (B372694) core, combined with the versatile handles of the amino and nitrile groups, makes these compounds indispensable intermediates. mdpi.comnih.gov
Building Block Utility for Fused Ring Systems
The utility of pyrazole-4-carbonitrile derivatives as foundational building blocks is most evident in their application to the synthesis of fused ring systems. The pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine cores are particularly significant due to their prevalence in biologically active molecules. nih.govmdpi.comnih.gov
Pyrazolo[3,4-d]pyrimidines: This fused system is readily accessible from 3-amino-1H-pyrazole-4-carbonitrile precursors. Cyclization can be achieved by reacting the aminopyrazole with various one-carbon synthons like formamide, orthoesters, or formic acid, which leads to the formation of the pyrimidine ring fused to the pyrazole core. These derivatives are excellent precursors for creating new heterocyclic systems with potential biological activities. nih.gov
Pyrazolo[3,4-b]pyridines: The synthesis of this scaffold, often referred to as pyrazolopyridine, can be accomplished through multicomponent reactions or by condensation of the aminopyrazole with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons. mdpi.com The reaction mechanism typically involves the formation of an enamine intermediate followed by intramolecular cyclization and subsequent aromatization. mdpi.com The Gould-Jacobs reaction, which uses an aniline-equivalent (in this case, an aminopyrazole) and an ethoxymethylenemalonate derivative, is another common strategy to access this fused system. mdpi.com
The following table summarizes the synthesis of key fused ring systems starting from aminopyrazole carbonitrile precursors, which are directly derivable from this compound.
| Fused Ring System | Reagents/Reaction Type | Reference |
| Pyrazolo[3,4-d]pyrimidine | Reaction with thiourea, acetic anhydride, or other one-carbon synthons. | nih.govnih.gov |
| Pyrazolo[3,4-b]pyridine | Condensation with 1,3-dicarbonyl compounds (e.g., benzoylacetone), cyanoacetone, or via the Gould-Jacobs reaction. | nih.govmdpi.com |
| Pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine | Multi-step synthesis involving initial formation of a pyrazolo[3,4-b]pyridine followed by further cyclization. | nih.gov |
| Dipyrazolo[1,5-a:3',4'-d]pyrimidine | Multi-step synthesis involving reaction with bis(methylthio)methylene]malononitrile followed by cyclization with hydrazine (B178648). | nih.gov |
Development of Novel Synthetic Reagents and Catalysts
Currently, the scientific literature does not extensively report on the direct use of this compound for the development of novel synthetic reagents or catalysts. Its primary role is well-established as a structural building block or intermediate rather than a functional reagent or catalyst in its own right. nih.gov The focus of research has predominantly been on leveraging its reactive sites for the construction of larger, more complex molecules, particularly fused heterocyclic systems. nih.govrsc.org Future research may explore the potential of metal complexes of this or derivative pyrazoles in catalysis, but this application is not yet a prominent area of investigation.
Exploration in Material Science Applications (e.g., energetic compounds, push-pull dyes)
The chemical structure of this compound suggests potential applications in the field of material science, particularly as a precursor for energetic materials and components of push-pull dyes.
Energetic Compounds: Nitrogen-rich heterocyclic compounds are a cornerstone in the development of modern energetic materials. nih.gov The pyrazole ring, combined with one or more nitro groups, forms the basis for a class of compounds characterized by high heats of formation, significant density, and good thermal stability. nih.govresearchgate.net The presence of the C-nitro group in this compound makes it a candidate for this class of materials. Nitro-substituted pyrazoles are often investigated as potential explosives or propellants, offering a balance between performance and sensitivity. researchgate.netnih.gov While simple nitropyrazoles are often used as intermediates, further nitration or functionalization can lead to poly-nitro derivatives with enhanced energetic properties, such as high detonation velocity and pressure. nih.govresearchgate.net
The table below shows a comparison of properties for several nitropyrazole-based compounds, illustrating the general characteristics of this class of materials.
| Compound | Density (ρ/g·cm⁻³) | Detonation Velocity (D/km·s⁻¹) | Detonation Pressure (P/GPa) | Reference |
| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | nih.gov |
| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | nih.gov |
| 3,4-Dinitropyrazole (DNP) | Not specified | Not specified | Not specified | nih.gov |
Push-Pull Dyes: Push-pull systems are chromophores characterized by an electron-donating (D) group and an electron-accepting (A) group connected by a π-conjugated spacer (D-π-A). nih.govnih.gov This architecture leads to a strong intramolecular charge transfer (ICT) upon photoexcitation, resulting in interesting optical properties like large Stokes shifts and solvatochromism. nih.govnih.govchempedia.info
The this compound structure contains powerful electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups. This makes the nitropyrazole moiety a potent electron-accepting (A) unit. By functionalizing the pyrazole ring, for example at the C5 position, with an electron-donating group via a conjugated linker, it would be possible to construct novel D-π-A push-pull dyes. The pyrazole ring itself can serve as part of the π-conjugated bridge. The tunability of the pyrazole core allows for fine-tuning of the resulting dye's photophysical properties for applications in nonlinear optics, fluorescent sensors, or dye-sensitized solar cells. nih.govnih.gov
Conclusion and Future Research Directions
Summary of Current Understanding of 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile Chemistry
The current understanding of this compound is largely extrapolated from the well-documented chemistry of its constituent parts: the N-alkylated pyrazole (B372694) core, the electron-withdrawing nitro group, and the versatile carbonitrile functional group. The pyrazole ring itself is an aromatic heterocycle, and the introduction of a butyl group at the N1 position enhances its lipophilicity. The nitro group at the C3 position significantly influences the electronic properties of the ring, making it more electron-deficient. This, in turn, affects its reactivity in electrophilic and nucleophilic substitution reactions. The carbonitrile group at the C4 position is a valuable functional handle for further chemical transformations.
The synthesis of this compound is anticipated to be a multi-step process, likely commencing with the formation of the pyrazole ring, followed by nitration and N-alkylation. The regioselectivity of the nitration and alkylation steps is a critical aspect of its synthesis. While direct nitration of pyrazole typically yields 4-nitropyrazole, the synthesis of 3-nitro isomers often involves the rearrangement of N-nitropyrazole. nih.gov The subsequent N-alkylation of 3-nitro-1H-pyrazole-4-carbonitrile would then yield the final product. The reactivity of the molecule is dictated by the interplay of its functional groups. For instance, the nitro group can be reduced to an amino group, opening up avenues for the synthesis of a variety of derivatives. The carbonitrile group can undergo hydrolysis, reduction, or cycloaddition reactions.
Perspectives on Novel Synthetic Routes and Derivatizations
Future research could focus on the development of more efficient and regioselective synthetic routes to this compound. Modern synthetic methodologies, such as microwave-assisted synthesis and the use of green chemistry principles, could be explored to improve reaction times and yields. researchgate.net For instance, the use of deep eutectic solvents has been shown to be effective in the synthesis of other pyrazole derivatives. ias.ac.in
The derivatization of this compound presents numerous possibilities. The reduction of the nitro group to an amine would provide a key intermediate for the synthesis of fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. mdpi.com The carbonitrile group can be converted into amides, carboxylic acids, or tetrazoles, each leading to a new class of compounds with potentially unique biological activities. Furthermore, the butyl chain could be modified to introduce other functional groups, allowing for the fine-tuning of the molecule's physical and chemical properties.
Directions for Advanced Mechanistic Elucidation and Computational Modeling
To gain a deeper understanding of the reactivity and properties of this compound, advanced mechanistic studies and computational modeling are essential. eurasianjournals.com Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net Such studies can help to rationalize the regioselectivity observed in its synthesis and predict its reactivity towards various reagents. nih.gov
Potential for Further Exploration in Niche Chemical Applications
The unique combination of functional groups in this compound suggests potential for its exploration in several niche chemical applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The presence of the nitro group, a common pharmacophore, makes this compound a candidate for screening in various biological assays.
Furthermore, nitrogen-rich compounds, particularly those with nitro groups, are of interest as energetic materials. nih.govresearchgate.net The energetic properties of this compound could be investigated, although a comprehensive safety assessment would be a prerequisite for any such studies. The carbonitrile group also allows for its use as a building block in the synthesis of more complex heterocyclic systems and coordination polymers.
Data Tables
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts/Signals |
| ¹H NMR | Signals corresponding to the butyl group protons (triplet, sextet, quartet) and a singlet for the C5-H of the pyrazole ring. |
| ¹³C NMR | Resonances for the four carbons of the butyl group, the three carbons of the pyrazole ring, and the carbon of the nitrile group. |
| IR Spectroscopy | Characteristic absorption bands for C-H (alkyl), C≡N (nitrile), and N-O (nitro) stretching vibrations. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Butyl-3-nitro-1H-pyrazole-4-carbonitrile, and what reaction conditions are optimal?
- Methodology : The compound can be synthesized via triazenylpyrazole precursors under controlled conditions. For example, analogous reactions involve dissolving triazenyl intermediates in methylene chloride, cooling to 0°C, and adding azido(trimethyl)silane and trifluoroacetic acid (TFA) as catalysts. The mixture is warmed to 50°C, monitored by TLC, and purified via flash chromatography (cyclohexane/ethyl acetate gradient). Yield optimization (76–88%) is achieved by maintaining stoichiometric ratios (7.5–10.0 equiv of reagents) .
Q. How is this compound characterized using spectroscopic methods?
- Methodology :
- NMR : Pyrazole protons resonate at δ ~7.5–7.6 ppm (¹H NMR), while nitrile carbons appear at ~83–84 ppm (¹³C NMR). Butyl substituents show characteristic alkyl proton shifts (δ ~0.9–1.5 ppm) .
- IR : Strong nitrile (C≡N) absorption at ~2230 cm⁻¹ and nitro (NO₂) stretching at ~1545 cm⁻¹ .
- MS : Molecular ion peaks ([M]⁺) align with calculated masses (e.g., m/z 238.0961 for C₁₂H₁₀N₆) using high-resolution EI-MS .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Flash chromatography on silica gel with nonpolar-to-polar solvent gradients (e.g., cyclohexane/ethyl acetate 0–25%) is standard. Pre-adsorption onto Celite ensures efficient separation. Purity is confirmed by TLC (Rf ~0.43–0.58) and melting point analysis (100–101.5°C for related analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance nitro-group regioselectivity in pyrazole-carbonitrile synthesis?
- Methodology :
- Temperature Control : Gradual warming (0°C → 50°C) minimizes side reactions.
- Catalyst Screening : TFA (10.0 equiv) enhances electrophilic nitration. Ionic liquids (e.g., [bmim][BF₄]) may improve yields in analogous reactions .
- Solvent Effects : Polar aprotic solvents (e.g., methylene chloride) stabilize intermediates .
Q. How are computational methods used to predict the reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations model nitro-group electronic effects and charge distribution. X-ray crystallography (SHELX refinement) validates bond angles and torsion angles in related structures, guiding reactivity predictions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-Validation : Compare ¹H/¹³C NMR with IR and MS data. For example, a nitrile IR peak at ~2230 cm⁻¹ should correlate with a ¹³C NMR signal at ~84 ppm .
- X-ray Diffraction : Single-crystal analysis (e.g., SHELXL refinement) resolves ambiguities in nitro-group orientation .
Q. How does steric hindrance from the butyl substituent influence the compound’s reactivity?
- Methodology :
- Kinetic Studies : Monitor reaction rates with varying substituents (e.g., benzyl vs. butyl).
- Crystallographic Analysis : Compare bond lengths and angles in analogs to assess steric effects .
Safety and Handling
Q. What safety protocols are critical when handling nitro-pyrazole-carbonitriles?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
